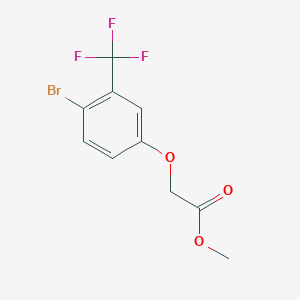Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate
CAS No.:
Cat. No.: VC13731018
Molecular Formula: C10H8BrF3O3
Molecular Weight: 313.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8BrF3O3 |
|---|---|
| Molecular Weight | 313.07 g/mol |
| IUPAC Name | methyl 2-[4-bromo-3-(trifluoromethyl)phenoxy]acetate |
| Standard InChI | InChI=1S/C10H8BrF3O3/c1-16-9(15)5-17-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 |
| Standard InChI Key | KUUHYQMZNCVJEV-UHFFFAOYSA-N |
| SMILES | COC(=O)COC1=CC(=C(C=C1)Br)C(F)(F)F |
| Canonical SMILES | COC(=O)COC1=CC(=C(C=C1)Br)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Methyl 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetate (C₁₀H₈BrF₃O₃) features a benzene ring substituted at the 4-position with bromine and at the 3-position with a trifluoromethyl group. The phenoxyacetate moiety consists of an ether-linked acetic acid methyl ester. Key structural attributes include:
-
Molecular Formula: C₁₀H₈BrF₃O₃
-
Molecular Weight: 313.07 g/mol (calculated from isotopic composition).
-
Functional Groups: Bromo (Br), trifluoromethyl (CF₃), phenoxy (C₆H₄O), and methyl ester (COOCH₃).
The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the aromatic ring and activating it for electrophilic substitution at specific positions . Bromine, as a halogen, further modulates reactivity by offering sites for nucleophilic displacement or cross-coupling reactions.
Synthetic Routes and Methodologies
Precursor Selection and Bromination
Synthesis typically begins with 3-(trifluoromethyl)phenol, which undergoes bromination at the 4-position using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetic acid. The bromination regioselectivity is influenced by the directing effects of the trifluoromethyl group, which meta-directs electrophiles due to its electron-withdrawing nature .
Example Reaction:
Etherification and Esterification
The brominated phenol is then reacted with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate ester. This Williamson ether synthesis proceeds via nucleophilic substitution:
Industrial-scale production may employ continuous-flow reactors to optimize yield and purity.
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:
The trifluoromethyl group enhances lipophilicity, making the compound suitable for membrane penetration in bioactive molecules .
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom serves as a prime site for Suzuki-Miyaura or Ullmann coupling reactions, enabling aryl-aryl bond formation. For example, palladium-catalyzed coupling with boronic acids yields biaryl derivatives:
Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis to produce the carboxylic acid, which can be further functionalized:
Applications in Drug Discovery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume